An In-depth Technical Guide to the Core Basic Properties of 2,3-Dihydro-1H-indole-6-carbonitrile Hydrochloride
An In-depth Technical Guide to the Core Basic Properties of 2,3-Dihydro-1H-indole-6-carbonitrile Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dihydro-1H-indole-6-carbonitrile hydrochloride, also known as 6-cyanoindoline hydrochloride, is a heterocyclic compound that serves as a valuable intermediate in the pharmaceutical and chemical research sectors. Its indoline scaffold, featuring a cyano group at the 6-position, provides a versatile platform for the synthesis of a variety of bioactive molecules. This technical guide offers a comprehensive overview of the fundamental physicochemical properties of 2,3-Dihydro-1H-indole-6-carbonitrile hydrochloride, supported by available data and generalized experimental protocols.
Chemical and Physical Properties
A summary of the key physical and chemical properties of 2,3-Dihydro-1H-indole-6-carbonitrile hydrochloride is presented below. It is important to note that while some properties are backed by experimental data, others are predicted values derived from computational models.
| Property | Value | Source |
| Molecular Formula | C₉H₉ClN₂ | [1][2] |
| Molecular Weight | 180.63 g/mol | [1][3] |
| CAS Number | 15861-35-5 | [2] |
| Appearance | Data not available | |
| Melting Point | Data not available | [2] |
| Boiling Point | 287.1 ± 29.0 °C (Predicted) | [1][2] |
| Density | 1.18 ± 0.1 g/cm³ (Predicted) | [1][2] |
| pKa | 3.85 ± 0.20 (Predicted) | [2] |
| Solubility | Data not available | [2] |
Basicity and pKa
The basicity of 2,3-Dihydro-1H-indole-6-carbonitrile hydrochloride is attributed to the lone pair of electrons on the nitrogen atom of the indoline ring. The predicted pKa of 3.85 ± 0.20 suggests that it is a weak base.[2] The electron-withdrawing nature of the cyano group at the 6-position on the aromatic ring is expected to decrease the basicity of the indoline nitrogen compared to unsubstituted indoline.
The protonation of the indoline nitrogen is a key characteristic that influences the compound's solubility and its interactions in biological systems.
Experimental Protocols
Determination of Melting Point (General Protocol)
Materials:
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2,3-Dihydro-1H-indole-6-carbonitrile hydrochloride
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Capillary tubes (one end sealed)
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Melting point apparatus
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Mortar and pestle
Procedure:
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Ensure the sample is dry and finely powdered. If necessary, gently grind the sample in a mortar and pestle.
-
Pack a small amount of the sample into the open end of a capillary tube to a height of 2-3 mm.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Heat the block at a moderate rate until the temperature is approximately 15-20°C below the expected melting point.
-
Decrease the heating rate to 1-2°C per minute to allow for accurate observation.
-
Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The melting point is reported as this range.
Determination of Solubility (General Protocol)
The solubility of 2,3-Dihydro-1H-indole-6-carbonitrile hydrochloride in various solvents can be determined using the following general shake-flask method.
Materials:
-
2,3-Dihydro-1H-indole-6-carbonitrile hydrochloride
-
A range of solvents (e.g., water, ethanol, methanol, dichloromethane, dimethyl sulfoxide)
-
Vials with screw caps
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Shaking incubator or orbital shaker
-
Analytical balance
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Filtration apparatus (e.g., syringe filters)
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Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)
Procedure:
-
Add an excess amount of the compound to a known volume of the solvent in a vial.
-
Seal the vial and place it in a shaking incubator set at a constant temperature (e.g., 25°C).
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant and filter it to remove any undissolved particles.
-
Quantify the concentration of the dissolved compound in the filtrate using a pre-validated analytical method.
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The solubility is expressed as mass per unit volume (e.g., mg/mL) or molarity (mol/L).
Synthesis
A general synthetic approach to 6-cyanoindoline, the free base of the title compound, can be envisioned starting from commercially available precursors. The final hydrochloride salt is then typically formed by treating the free base with hydrochloric acid.
Applications in Drug Discovery and Development
2,3-Dihydro-1H-indole-6-carbonitrile hydrochloride serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. The cyano group can be readily converted into other functional groups, such as amines, carboxylic acids, or tetrazoles, providing access to a diverse range of derivatives.
Potential as an Aldosterone Synthase Inhibitor Precursor
A patent has cited the CAS number for 2,3-Dihydro-1H-indole-6-carbonitrile, suggesting its potential use as a starting material in the synthesis of inhibitors of human aldosterone synthase (CYP11B2).[4] Aldosterone synthase inhibitors are investigated for the treatment of conditions like hyperaldosteronism, hypertension, and heart failure.
Role in the Development of Dopamine D4 Receptor Ligands
Derivatives of the closely related 6-cyanoindole have shown affinity for the dopamine D4 receptor, a target for antipsychotic and neurological drugs.[5] While this research focuses on the indole rather than the indoline core, it suggests a potential avenue of investigation for derivatives of 2,3-Dihydro-1H-indole-6-carbonitrile.
Conclusion
2,3-Dihydro-1H-indole-6-carbonitrile hydrochloride is a compound of significant interest for synthetic and medicinal chemists. While a complete experimental dataset for its physical properties is not yet publicly available, its predicted characteristics and the known reactivity of the indoline and cyano moieties underscore its potential as a versatile building block. Further research to experimentally determine its physical properties and explore its utility in the synthesis of novel therapeutic agents is warranted. This guide provides a foundational resource for professionals working with this and related compounds.
References
- 1. 2,3-DIHYDRO-1H-INDOLE-6-CARBONITRILE HYDROCHLORIDE manufacturers and suppliers in india [chemicalbook.com]
- 2. lookchem.com [lookchem.com]
- 3. 2,3-Dihydro-1H-indole-6-carbonitrile hydrochloride | 1187928-89-7 | MXB92889 [biosynth.com]
- 4. CA2723545C - 6-pyridin-3-yl-3,4-dihydro-1h-quinolin-2-one derivatives and related compounds as inhibitors of the human aldosterone synthase cyp11b2 - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
